molecular formula C17H19N3O2S B5715587 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5715587
M. Wt: 329.4 g/mol
InChI Key: QJAKDJWVPNOLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cardiac function.

Mechanism of Action

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist exerts its therapeutic effects by selectively binding to this compound, a chemokine receptor that is involved in various physiological and pathological processes. By blocking the activation of this compound, this compound antagonist can inhibit the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiac dysfunction.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and migration, reduction of inflammation, and improvement of cardiac function. It has also been shown to modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific signaling pathways. However, its limitations include its relatively low solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, including the optimization of its synthesis method to improve its solubility and stability, the identification of novel therapeutic targets for this compound antagonist, and the evaluation of its efficacy in preclinical and clinical trials for various diseases. Additionally, the development of this compound antagonist as a diagnostic tool for cancer and other diseases is also a promising area of research.
Conclusion:
In conclusion, this compound antagonist is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective binding to this compound and inhibition of downstream signaling pathways make it a valuable tool for studying the pathogenesis of cancer, inflammation, and cardiovascular diseases. The optimization of its synthesis method and evaluation of its efficacy in preclinical and clinical trials will pave the way for its future use in clinical practice.

Synthesis Methods

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-bromo-3-nitrobenzoic acid, followed by reduction with palladium on carbon and hydrogen gas. The intermediate product is further reacted with cyclohexyl isocyanate to obtain the final product.

properties

IUPAC Name

4-(cyclohexanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h6-12H,1-5H2,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAKDJWVPNOLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.